3-(4-Aminophenoxymethyl)benzonitrile hydrochloride
Overview
Description
3-(4-Aminophenoxymethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1251924-79-4. It has a molecular weight of 260.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O.ClH/c15-9-11-2-1-3-12 (8-11)10-17-14-6-4-13 (16)5-7-14;/h1-8H,10,16H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 260.72 .Scientific Research Applications
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, which include derivatives of phenoxy-xanthenes, exhibit strong fluorescence upon reacting with hROS, allowing for the differentiation and specific detection of these species in biological systems. This innovation could be crucial for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Properties of Polyimides
A study focused on synthesizing a new phthalonitrile-containing diamine for the preparation of polyimides, revealing insights into the synthesis process and properties of the resulting polymers. These polyimides, synthesized from the new diamine, showed excellent thermal stability and organosolubility, indicating potential applications in high-performance materials (Zeng et al., 2014).
Oxidized 3-Hydroxykynurenine and Protein Modification
Another study investigated the reaction products of oxidized 3-hydroxykynurenine with peptides, aiming to understand its role in modifying proteins. This research provides a model for how oxidized aminophenols may bind to proteins, potentially contributing to conditions like nuclear cataract formation (Aquilina et al., 2000).
Iron(II)-Cyclopentadienyl Compounds Against Cancer
Research into a family of iron(II)-cyclopentadienyl compounds with benzonitrile derivatives showed strong activity against colorectal and triple-negative breast cancer cells. This study highlights the potential of such compounds in cancer therapy, with specific substituents on the nitrile-based ligand associated with the compounds' biological activity (Pilon et al., 2020).
Safety and Hazards
The safety information for 3-(4-Aminophenoxymethyl)benzonitrile hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335, which suggest that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
3-[(4-aminophenoxy)methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14;/h1-8H,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODVHXLUCJTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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